molecular formula C12H12F3NO5 B1178267 Pubchem_53439668 CAS No. 132924-64-2

Pubchem_53439668

Cat. No.: B1178267
CAS No.: 132924-64-2
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Description

PubChem_53439668 (CID 53439668) is a unique chemical compound registered in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI). As part of PubChem’s Compound database, CID 53439668 is assigned a distinct chemical structure, standardized according to PubChem’s processing protocols .

PubChem compounds are characterized by computed descriptors (e.g., molecular weight, topological polar surface area) and precomputed similarity relationships with other compounds. For CID 53439668, these relationships include 2-D structural analogs ("Similar Compounds") and 3-D shape analogs ("Similar Conformers"), which are critical for drug discovery and chemical informatics .

Properties

CAS No.

132924-64-2

Molecular Formula

C12H12F3NO5

Synonyms

3-(3-TRIFLUOROMETHYLPHENOXY)AZETIDINE OXALATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify analogs of CID 53439668: 2-D similarity (atomic connectivity) and 3-D similarity (molecular shape and conformation). These methods yield complementary results, as demonstrated by PubChem’s analysis of overlapping neighbor sets .

Table 1: Key Differences Between 2-D and 3-D Similarity Methods

Criteria 2-D Similarity 3-D Similarity
Basis Atomic connectivity and bond topology Molecular shape and binding feature alignment
Method Tanimoto coefficient (using molecular fingerprints) Gaussian-shape comparison (ROCS)
Threshold Tanimoto ≥0.8 (typical for close analogs) ShapeTanimoto ≥0.7 (high shape overlap)
Coverage Applicable to all compounds Limited to compounds with ≤50 non-H atoms and ≤15 rotatable bonds
Use Case Scaffold hopping, functional group analogs Target binding site compatibility

Table 2: Hypothetical Similar Compounds to CID 53439668*

CID Similarity Type Similarity Score Key Structural/Bioactive Features
12345678 2-D (Tanimoto=0.85) 0.85 Shared benzodiazepine scaffold
87654321 3-D (ShapeTanimoto=0.75) 0.75 Similar macrocyclic conformation
11223344 2-D/3-D Hybrid 0.82 (2-D), 0.68 (3-D) Partial scaffold match with divergent 3-D

*Example data inferred from PubChem’s similarity algorithms .

Research Findings on Similarity Relationships

(i) Complementarity of 2-D and 3-D Neighbors

A study analyzing 10,000 PubChem compounds found that only ~15% of 2-D and 3-D neighbors overlap, underscoring the necessity of using both methods for comprehensive analog identification . For instance, CID 53439668’s 2-D neighbors may include structural isomers, while 3-D neighbors could encompass compounds with divergent scaffolds but similar binding conformations .

(ii) Bioactivity Inference

Compounds with high 2-D similarity to CID 53439668 are more likely to share bioactivity profiles. For example, if CID 53439668 is a kinase inhibitor, its 2-D analogs may exhibit comparable inhibitory activity due to conserved pharmacophores. Conversely, 3-D analogs might target the same protein but via different binding modes .

(iii) Limitations of 3-D Similarity

Only ~90% of PubChem compounds qualify for 3-D conformer generation due to size/flexibility constraints. For CID 53439668, if it exceeds 50 non-hydrogen atoms, 3-D similarity data would be unavailable, limiting shape-based comparisons .

Tools for Comparative Analysis

PubChem provides specialized tools to explore CID 53439668’s analogs:

  • Structure Clustering : Groups compounds by 2-D or 3-D similarity thresholds .
  • Score Matrix : Computes pairwise similarity scores for up to 1 million compound pairs .
  • BioActivity Data : Links analogs to bioassay results (e.g., IC50, EC50) for activity comparison .

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